molecular formula C11H18ClN5 B12233035 N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12233035
M. Wt: 255.75 g/mol
InChI Key: MRAUREUWGFPRBD-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride is a bis-pyrazole derivative featuring two dimethyl-substituted pyrazole rings connected via a methylene-amine linker, with one pyrazole ring substituted at positions 1,5 and 4, and the other at positions 2,4. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-5-13-16(4)11(8)12-6-10-7-14-15(3)9(10)2;/h5,7,12H,6H2,1-4H3;1H

InChI Key

MRAUREUWGFPRBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=C(N(N=C2)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 1,5-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, it may interact with enzymes or receptors in biological systems, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Core Structural Features

  • Target Compound : Two dimethylpyrazole rings linked by a methylene-amine group. Substituents include methyl groups at positions 1,5 and 4 on one pyrazole and at positions 2,4 on the other.
  • Compounds (3a–3p) : Pyrazole-carboxamide derivatives with aryl/heteroaryl substitutions. For example, 3a features a phenyl group at both pyrazole rings and a chloro substituent .
  • Compounds (17–20) : Pyrimidine-pyrazole hybrids (e.g., 17 combines pyrimidine and pyrazole rings with methyl/chloro/fluoro substituents) .
  • Analogs : Include benzene-linked pyrazoles (e.g., 1006682-81-0 has a benzene ring instead of a second pyrazole) .

Key Differences :

  • Unlike benzene-linked analogs in , the target’s bis-pyrazole structure may enhance rigidity and π-π stacking interactions.

Comparison :

  • The target’s synthesis may avoid coupling reagents (EDCI/HOBt), simplifying purification. However, alkylation reactions often require careful control to avoid over-alkylation.

Physicochemical Properties

Melting Points and Solubility

  • Compounds : Melting points range from 123–183°C for neutral pyrazole-carboxamides .
  • Compounds : Higher melting points (201–284°C) due to pyrimidine ring rigidity and hydrogen bonding .
  • Target Compound : As a hydrochloride salt, it likely has a higher melting point (>200°C) and improved aqueous solubility compared to neutral analogs.

Spectral Data

  • 1H-NMR : Methyl groups on pyrazoles in analogs (e.g., 3a , δ 2.42–2.66 ppm) align with expected shifts for the target’s methyl substituents.
  • MS/HRMS : Molecular ions for analogs (e.g., 3a : [M+H]+ 403.1) suggest the target’s molecular ion would align with its formula (C12H18ClN5).

Computational and Database Comparisons

  • Graph-Based Methods : As per , graph-theoretical comparisons would highlight the target’s unique bis-pyrazole connectivity, distinguishing it from pyrimidine or benzene-linked analogs .
  • Bit-Vector Methods : These might group the target with other pyrazole derivatives (e.g., 3a–3p ) based on shared substructures (e.g., methylpyrazole motifs) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key References
Target (Hydrochloride) Bis-pyrazole 1,5- and 2,4-dimethyl N/A N/A -
3a () Pyrazole-carboxamide Phenyl, chloro 133–135 68
17 () Pyrimidine-pyrazole Methyl, chloro 201–202 Moderate
1006682-81-0 (Ev5) Benzene-pyrazole Methyl, amino N/A N/A

Table 2: Spectroscopic Signatures

Compound 1H-NMR (δ, ppm) MS ([M+H]+)
Target (Hydrochloride) ~2.4–2.6 (methyl groups) ~292.1 (C12H18ClN5)
3a () 2.66 (s, 3H, CH3) 403.1
17 () 2.48 (s, 3H, CH3) 319.1

Biological Activity

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

The molecular structure and properties of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC12H19ClFN5
Molecular Weight287.76 g/mol
IUPAC NameThis compound
InChI KeyHWVDVPJWBONTLV-UHFFFAOYSA-N

The biological activity of this compound involves its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects. The compound may also form stable complexes with metal ions, enhancing its catalytic properties in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Cell Line Studies : Research has shown that related pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example:
    • Compounds derived from pyrazoles demonstrated IC50 values ranging from 0.01 µM to 42.30 µM against MCF7 and A549 cell lines .
    • Specific derivatives showed promising results in inhibiting Aurora-A kinase and CDK2, which are crucial targets in cancer therapy .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. Studies indicate that these compounds can inhibit inflammatory pathways and cytokine release, which is critical in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored extensively:

  • Certain derivatives have shown effectiveness against bacterial strains and fungi, indicating their potential use in treating infections .

Case Studies

A selection of case studies provides insight into the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity : A compound similar to this compound was tested against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Anti-inflammatory Evaluation : Another study evaluated several pyrazole derivatives for their anti-inflammatory properties using animal models, showing significant reduction in inflammation markers .

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